

# "Tetrahydro-2-furyl acetate" NMR and IR spectra

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## Compound of Interest

Compound Name: *Tetrahydro-2-furyl acetate*

Cat. No.: *B161065*

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An In-depth Technical Guide to the Spectroscopic Characterization of **Tetrahydro-2-furyl acetate**

## Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **Tetrahydro-2-furyl acetate** (also known as Tetrahydro-2-furanyl methyl acetate). As a key intermediate and a molecule of interest in flavor, fragrance, and pharmaceutical research, a thorough understanding of its structural and spectroscopic properties is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra, grounded in the fundamental principles of chemical structure and spectroscopy. Included are field-proven, step-by-step protocols for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility.

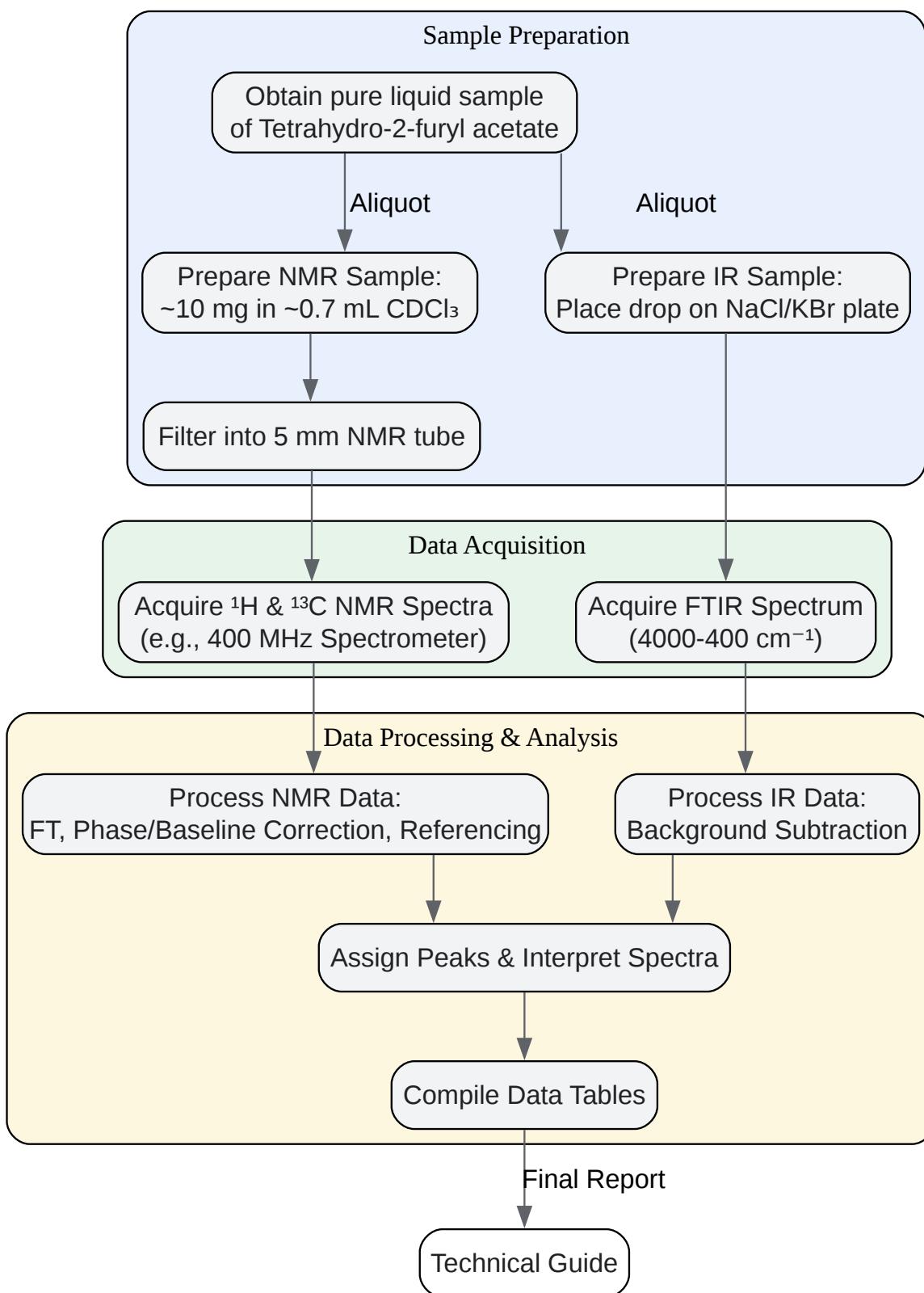
## Introduction: The Structural Significance of Tetrahydro-2-furyl acetate

**Tetrahydro-2-furyl acetate** (CAS No. 637-64-9) is a heterocyclic ester with the molecular formula  $\text{C}_7\text{H}_{12}\text{O}_3$ .<sup>[1]</sup> Its structure is characterized by a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with an acetoxyethyl group. This combination of an ether within the cyclic structure and an ester in the side chain gives rise to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and structural confirmation in synthetic and analytical

applications. This guide will dissect the causality between the molecule's structural features and its spectral output.

## Molecular Structure and Spectroscopic Correlation

A clear correlation between the molecular structure and the resulting spectra is the cornerstone of spectroscopic analysis. The diagram below illustrates the IUPAC numbering convention for **Tetrahydro-2-furyl acetate**, which will be used for all spectral assignments herein.

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Caption: Experimental workflow for spectroscopic analysis.

## Protocol for NMR Sample Preparation and Acquisition

**Rationale:** The choice of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) is critical to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum. Filtering the sample removes particulate matter that can degrade magnetic field homogeneity and broaden spectral lines. [2]

**Methodology:**

- **Solvent Preparation:** Use a high-purity deuterated solvent such as Chloroform-d ( $\text{CDCl}_3$ ) containing an internal standard like tetramethylsilane (TMS, 0.03% v/v).
- **Sample Weighing:** In a clean, dry vial, add approximately 10 mg of neat **Tetrahydro-2-furyl acetate**. [3]
- **Dissolution:** Add approximately 0.7 mL of the  $\text{CDCl}_3$ /TMS solvent to the vial and gently swirl to ensure complete dissolution.
- **Filtration:** Prepare a filter pipette by tightly packing a small piece of glass wool into a Pasteur pipette. Using this, transfer the sample solution into a clean, dry 5 mm NMR tube. This step is crucial for removing any suspended impurities. [2]
- **Acquisition:**
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$  and shim the magnetic field to optimize homogeneity.
  - Acquire the  $^1\text{H}$  spectrum, ensuring a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.
  - Acquire the proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .

## Protocol for IR Sample Preparation and Acquisition

**Rationale:** For a pure, non-volatile liquid, creating a thin film between salt ( $\text{NaCl}$  or  $\text{KBr}$ ) plates is a simple and effective method for obtaining a transmission FTIR spectrum. This "neat" sample preparation avoids solvent interference bands.

**Methodology:**

- **Background Spectrum:** Ensure the FTIR spectrometer sample chamber is clean and dry. Record a background spectrum of the empty chamber to be automatically subtracted from

the sample spectrum.

- Sample Application: Place one drop of neat **Tetrahydro-2-furyl acetate** onto the surface of a clean, polished NaCl or KBr salt plate.
- Film Formation: Place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film.
- Acquisition:
  - Place the salt plate assembly in the spectrometer's sample holder.
  - Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
- Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., dry acetone or dichloromethane) and store them in a desiccator.

## Conclusion

The spectroscopic analysis of **Tetrahydro-2-furyl acetate** provides a clear and definitive confirmation of its molecular structure. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra precisely map the electronic environments of the hydrogen and carbon atoms, with chemical shifts and coupling patterns that are fully consistent with the substituted tetrahydrofuran ring and acetate side chain. Concurrently, the IR spectrum offers unambiguous evidence for the key ester and ether functional groups through their characteristic vibrational absorptions. The integrated application of these techniques, guided by the robust protocols detailed herein, provides a powerful and self-validating system for the unequivocal identification and characterization of this compound for researchers and developers.

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